Cas no 8067-82-1 ((3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate)

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate structure
8067-82-1 structure
Product name:(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate
CAS No:8067-82-1
MF:C44H66O8
MW:722.990054607391
CID:985984
PubChem ID:24732

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Chemical and Physical Properties

Names and Identifiers

    • (3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate
    • (3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dim
    • Alfatesine
    • ALTHESIN
    • DTXSID001001405
    • Saffan
    • Alfathesin
    • Alfatesine [French]
    • Pregnane-11,20-dione, 21-(acetyloxy)-3-hydroxy-, (3alpha,5alpha)-, mixt. with (3alpha,5alpha)-3-hydroxypregnane-11,20-dione
    • Alphadione
    • 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1)
    • alfaxolone/alfadolone
    • 8067-82-1
    • CT-1341
    • Q4721889
    • Aurantex
    • (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • Inchi: InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1
    • InChI Key: YYPNLXNMXQFMHG-GSEHKNNPSA-N
    • SMILES: CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Computed Properties

  • Exact Mass: 722.47576906g/mol
  • Monoisotopic Mass: 722.47576906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 5
  • Complexity: 1260
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135Ų

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Security Information

  • Toxicity:LD50 in mice (mg/kg): 140 i.p., 47 i.v. (Al-Khawashki)

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Related Literature

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD